PDE4 Enzyme Inhibition Potency: 4-Chloro-3,5-dimethylpyridine vs. Unsubstituted Pyridine Derivatives
4-Chloro-3,5-dimethylpyridine exhibits an IC50 of 120 nM against PDE4 [1], demonstrating significant enzyme inhibition. In contrast, the unsubstituted pyridine core and simple alkyl-substituted pyridines lacking the 3,5-dimethyl-4-chloro pattern show no measurable PDE4 inhibitory activity (IC50 > 10 µM) in the same assay systems [2]. This quantifies the essential role of the 3,5-dimethyl-4-chloro substitution for target engagement.
| Evidence Dimension | PDE4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Unsubstituted pyridine / simple alkylpyridines (IC50 > 10,000 nM) |
| Quantified Difference | >80-fold increase in potency |
| Conditions | In vitro enzyme inhibition assay using human recombinant PDE4 |
Why This Matters
This potency differential makes the compound a critical building block for PDE4 inhibitor libraries, enabling structure-activity relationship studies that are impossible with generic pyridines.
- [1] BindingDB. (n.d.). BDBM50219815 (CHEMBL43570). Affinity Data: IC50 = 120 nM for PDE4. Retrieved from https://bindingdb.org View Source
- [2] Kato, Y., et al. (2000). Heterosubstituted pyridine derivatives as PDE4 inhibitors. U.S. Patent No. 6,200,993. View Source
